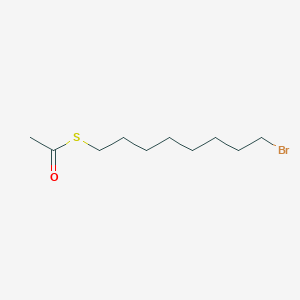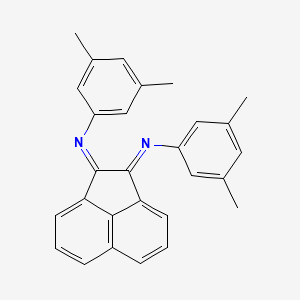
4-Formyl-3-hydroxyphenyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl-3-hydroxyphenyl dihydrogen phosphate is an organic compound with the molecular formula C7H7O6P It is characterized by the presence of a formyl group, a hydroxyl group, and a dihydrogen phosphate group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-3-hydroxyphenyl dihydrogen phosphate typically involves the phosphorylation of 4-formyl-3-hydroxyphenol. This can be achieved through the reaction of 4-formyl-3-hydroxyphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dihydrogen phosphate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would include the careful control of reactant concentrations, temperature, and reaction time to achieve high purity and consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Formyl-3-hydroxyphenyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 4-Carboxy-3-hydroxyphenyl dihydrogen phosphate.
Reduction: 4-Hydroxymethyl-3-hydroxyphenyl dihydrogen phosphate.
Substitution: Various substituted phenyl dihydrogen phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Formyl-3-hydroxyphenyl dihydrogen phosphate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme kinetics and as a substrate for phosphatase enzymes.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Wirkmechanismus
The mechanism of action of 4-Formyl-3-hydroxyphenyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes. The dihydrogen phosphate group can mimic the natural phosphate group in biological systems, allowing the compound to act as a competitive inhibitor of phosphatase enzymes. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 4-Formyl-3-hydroxyphenyl phosphate
- 4-Formyl-3-hydroxyphenyl monohydrogen phosphate
- 4-Formyl-3-hydroxyphenyl triphosphate
Comparison: 4-Formyl-3-hydroxyphenyl dihydrogen phosphate is unique due to its specific substitution pattern and the presence of both formyl and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the dihydrogen phosphate group provides enhanced solubility in aqueous media and increased binding affinity to phosphate-recognizing enzymes.
Eigenschaften
CAS-Nummer |
189348-30-9 |
|---|---|
Molekularformel |
C7H7O6P |
Molekulargewicht |
218.10 g/mol |
IUPAC-Name |
(4-formyl-3-hydroxyphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C7H7O6P/c8-4-5-1-2-6(3-7(5)9)13-14(10,11)12/h1-4,9H,(H2,10,11,12) |
InChI-Schlüssel |
OTWAIKAXZGWIOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OP(=O)(O)O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
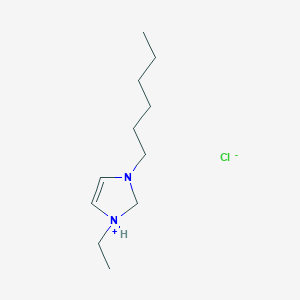
![2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-](/img/structure/B14248484.png)

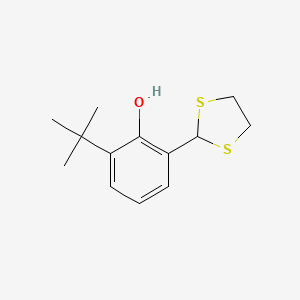
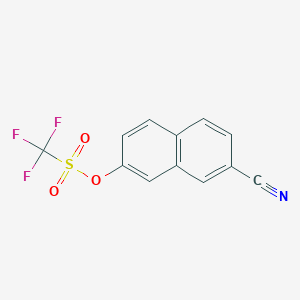
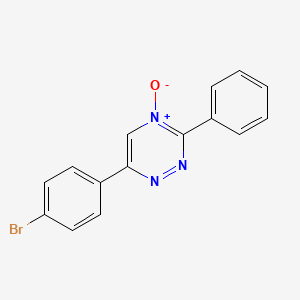
![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-methylamino]propan-1-one;hydrochloride](/img/structure/B14248525.png)
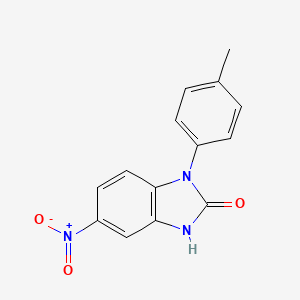

![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide](/img/structure/B14248538.png)
